molecular formula C6H5N2NaO2 B2424687 Sodium 5-methylpyridazine-3-carboxylate CAS No. 1955557-83-1

Sodium 5-methylpyridazine-3-carboxylate

Cat. No.: B2424687
CAS No.: 1955557-83-1
M. Wt: 160.108
InChI Key: RINNLLXQIGULSS-UHFFFAOYSA-M
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Description

Sodium 5-methylpyridazine-3-carboxylate, also known as MPC-Na, is a pyridazine derivative. It has a molecular weight of 160.11 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular formula of this compound is C6H5N2NaO2 . The InChI code is 1S/C6H6N2O2.Na/c1-4-2-5(6(9)10)8-7-3-4;/h2-3H,1H3,(H,9,10);/q;+1/p-1 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The molecular weight is 160.11 . The InChI code is 1S/C6H6N2O2.Na/c1-4-2-5(6(9)10)8-7-3-4;/h2-3H,1H3,(H,9,10);/q;+1/p-1 .

Scientific Research Applications

Inhibitors of Bacterial β-Lactamase

Sodium derivatives with similar structures to Sodium 5-methylpyridazine-3-carboxylate have been identified as potent inhibitors of bacterial β-lactamases. These compounds, particularly those with a penem structure, have shown significant inhibitory effects against various β-lactamases, making them valuable in enhancing the effectiveness of β-lactam antibiotics by preventing enzymatic degradation. For instance, derivatives such as the 1-methyl-1,2,3-triazolyl compound have been found to be more potent synergists of amoxicillin than other known inhibitors like clavulanic acid, suggesting potential applications in combating antibiotic resistance (Bennett et al., 1991).

Cyclisation Reactions in Organic Synthesis

Studies on pyridazine derivatives, including reactions involving sodium azide, have provided insights into cyclisation reactions leading to the formation of novel heterocyclic compounds. These reactions are significant in the synthesis of complex organic molecules with potential applications in drug development and materials science. The understanding of these cyclisation pathways can aid in the design of new synthetic routes for pharmacologically active compounds (Allan et al., 2004).

Synthesis of Extended π-Systems

Research into the condensation reactions of methylpyridazines and aromatic aldehydes, facilitated by sodium hydroxide and quaternary ammonium salts, has led to the synthesis of compounds with extended π-systems. These compounds are of interest in the development of materials with novel optical and electronic properties, potentially useful in organic electronics and photonics (Vanden Eynde et al., 2001).

C-H Bond Activation in Carboxylic Acids

The activation of C-H bonds in carboxylic acids, including the use of preformed sodium carboxylates, has been explored to achieve methylation and arylation. This research has implications for the development of new synthetic methodologies in organic chemistry, particularly in the functionalization of simple aliphatic and aromatic acids, which could be useful in the synthesis of diverse organic compounds with potential applications in drug discovery and material science (Giri et al., 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

sodium;5-methylpyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2.Na/c1-4-2-5(6(9)10)8-7-3-4;/h2-3H,1H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINNLLXQIGULSS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N2NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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